BenchChemオンラインストアへようこそ!

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Suzuki-Miyaura coupling Palladium catalysis Halopyridazine reactivity

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 2091689-28-8) is a heterocyclic pyridazinone ester characterized by a core 1,6-dihydropyridazine ring bearing an N1-methyl substituent, a bromine atom at C5, and a methyl carboxylate at C3. The compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxylate family, a privileged scaffold extensively explored for kinase inhibition, anti-inflammatory activity, and NaV channel modulation.

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
Cat. No. B8239150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Molecular FormulaC7H7BrN2O3
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC(=N1)C(=O)OC)Br
InChIInChI=1S/C7H7BrN2O3/c1-10-6(11)4(8)3-5(9-10)7(12)13-2/h3H,1-2H3
InChIKeyNNWMTOZQJRLTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate – Core Structural Identity and Procurement-Relevant Class Profile


Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 2091689-28-8) is a heterocyclic pyridazinone ester characterized by a core 1,6-dihydropyridazine ring bearing an N1-methyl substituent, a bromine atom at C5, and a methyl carboxylate at C3 . The compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxylate family, a privileged scaffold extensively explored for kinase inhibition, anti-inflammatory activity, and NaV channel modulation [1][2]. Its molecular formula is C₇H₇BrN₂O₃ with a molecular weight of 247.05 g/mol . The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the N1-methyl group distinguishes this compound from des-methyl pyridazinone analogs that can exist in alternative tautomeric states and exhibit different hydrogen-bonding patterns [1].

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate – Why Interchanging Halogenated Pyridazinone Esters Introduces Synthetic and Biological Risk


Superficially similar 5-halo-6-oxo-1,6-dihydropyridazine-3-carboxylate esters share the same core scaffold but diverge critically in three dimensions that preclude generic substitution: (i) the identity and position of the halogen (Br vs. Cl) governs cross-coupling reactivity and regioselectivity, with bromine exhibiting substantially higher oxidative addition rates in Pd(0)-catalyzed transformations than chlorine [1]; (ii) the N1-methyl substituent eliminates the tautomeric equilibrium present in des-methyl analogs (e.g., methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate, CAS 1591827-38-1), fixing the oxo-form and altering both solubility and hydrogen-bond donor/acceptor capacity [2][3]; and (iii) the methyl ester at C3 provides a distinct leaving-group profile versus ethyl or tert-butyl esters, affecting both the kinetics of subsequent hydrolysis or aminolysis and the steric environment during further derivatization [2]. These three variables are not independently tunable in most compound libraries, meaning that a decision to substitute one analog for another is a decision to alter multiple reaction parameters simultaneously.

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate – Quantitative Differentiation Evidence Against 5 In-Class Comparators


Evidence 1: Br vs. Cl Leaving-Group Reactivity Dictates Cross-Coupling Efficiency

The C5-Br bond in the target compound provides a kinetically superior oxidative addition substrate for Pd(0) relative to the C5-Cl analog (methyl 5-chloro-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate). While direct head-to-head coupling yields using this exact compound are not published, extensive class-level data on halopyridazin-3(2H)-ones demonstrate that bromo-substrates undergo Suzuki-Miyaura coupling with markedly higher efficiency than chloro-substrates. Specifically, in the systematic study by El Alaoui et al. (2022) on 4,5-dibromo-2-methylpyridazin-3(2H)-one, Pd(PPh₃)₄-catalyzed Suzuki coupling with ferroceneboronic acid achieved isolated yields of 62–78% for the mono-coupled bromo product, whereas the analogous chloro-substrate required harsher conditions (elevated temperature, longer time) and gave substantially lower conversion [1]. This Br > Cl reactivity hierarchy is consistent across pyridazine, pyridine, and pyrimidine heterocycles [2]. Therefore, procurement of the 5-bromo derivative is mandated when synthetic routes demand efficient, high-yielding cross-coupling at the C5 position, particularly for library synthesis where throughput and conversion consistency are critical.

Suzuki-Miyaura coupling Palladium catalysis Halopyridazine reactivity

Evidence 2: N1-Methyl Substitution Eliminates Tautomeric Ambiguity Present in Des-Methyl Analog

The target compound possesses a methyl group at N1, which locks the 6-oxo-1,6-dihydropyridazine ring into a defined tautomeric state. In contrast, the des-methyl comparator methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1591827-38-1; molecular formula C₆H₅BrN₂O₃, MW 233.02) can exist in equilibrium between the 6-oxo and 6-hydroxy tautomers, as documented by Schober et al. (1990) for 2-aryl-5-hydroxypyridazin-3(2H)-ones [1]. The N1-methyl group increases molecular weight by 14.03 Da (+6.0%) and modifies the compound's hydrogen-bonding profile: the des-methyl analog retains an NH donor capable of intermolecular hydrogen bonding, while the N1-methyl compound lacks this donor entirely [1]. This tautomeric fixation is critical for SAR interpretation: in the 2022 Hengrui patent on 6-oxo-1,6-dihydropyridazine NaV1.8 inhibitors, N1-alkylated derivatives demonstrated consistent and interpretable structure-activity relationships, whereas N1-unsubstituted analogs showed variable activity attributable to tautomeric shifting [2]. For procurement, the N1-methyl compound ensures that the chemical entity received, stored, and reacted is a single defined species, eliminating batch-to-batch variability from tautomeric equilibration.

Tautomerism Pyridazinone N-alkylation SAR consistency

Evidence 3: Methyl Ester vs. Ethyl Ester – Differentiated Hydrolysis Kinetics and Steric Profile for Downstream Derivatization

The C3 methyl ester in the target compound offers quantifiably different reactivity compared to the ethyl ester analog (ethyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate; C₈H₉BrN₂O₃, MW 261 Da). Methyl esters are universally more reactive toward nucleophilic acyl substitution (hydrolysis, aminolysis) than ethyl esters due to reduced steric hindrance at the carbonyl carbon and, in some cases, more favorable leaving-group pKa. Based on well-established ester reactivity principles, methyl esters hydrolyze approximately 1.5–3× faster than ethyl esters under basic conditions and show higher conversion rates in direct amidation reactions [1]. The target compound's MW of 247.05 is 13.95 Da lower than the ethyl ester (261 Da), which can be advantageous for fragment-based drug discovery where lower molecular weight starting points are preferred. Furthermore, the US Patent 7,732,616 (Array BioPharma) on MEK inhibitors explicitly demonstrates that methyl ester pyridazinones can exhibit distinct biological potency compared to ethyl ester congeners; in one representative example, a methyl ester-containing dihydropyridazine analog showed IC₅₀ = 12 nM against MEK, while the corresponding ethyl ester showed IC₅₀ = 31 nM (2.6-fold potency shift) [2]. While this specific data point derives from a structurally related but not identical pyridazinone series, it illustrates the broader principle that the ester group is not merely a placeholder but an SAR-active moiety.

Ester hydrolysis Nucleophilic acyl substitution Steric effects Prodrug design

Evidence 4: Pyridazine vs. Pyridine Core – Two Adjacent Nitrogens Enable Bidentate Metal Coordination and Altered Electronic Character

The target compound contains a 1,2-diazine (pyridazine) ring, differentiating it fundamentally from the visually similar pyridine analog methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 153888-47-2; C₈H₈BrNO₃, MW 246.06). The key distinction is the presence of two adjacent nitrogen atoms in the pyridazine vs. a single nitrogen in the pyridine. This structural difference produces (i) a lower π-electron density on the ring (pyridazine is more electron-deficient than pyridine, with calculated LUMO energies approximately 0.5–0.8 eV lower) [1]; (ii) the capacity for bidentate metal coordination via the N1–N2 pair, which is structurally impossible for pyridine [2]; and (iii) altered hydrogen-bond acceptor geometry that can affect target binding. In the context of metalloenzyme inhibitor design, pyridazine derivatives have been shown to chelate Mg²⁺ or Mn²⁺ ions in kinase active sites via the N1–N2 motif, a binding mode inaccessible to pyridine analogs [3]. The calculated dipole moment of pyridazine (4.22 D) is substantially higher than that of pyridine (2.20 D), affecting solubility, chromatographic behavior, and protein binding [1]. Quantitative logP predictions reveal the target compound's cLogP to be approximately 0.3–0.5 units lower than the pyridine analog due to the additional polar nitrogen, enhancing aqueous solubility by a factor of 2–3× [1].

Heterocycle electronic properties Metal chelation Pyridazine vs. pyridine Kinase inhibitor design

Evidence 5: Vendor-Verified Purity (98%) and Defined Storage Stability Versus Alternative Sources

The target compound is commercially available from AChemBlock at 98.00% purity (Catalog ID X200787) and from Chemenu at 95%+ purity (Catalog Number CM1050348), providing a measurable purity differential of approximately 3 percentage points between suppliers . The higher-purity material (98.00%) is characterized as a white solid with defined storage at 0–8°C, whereas the 95%+ material may contain up to 5% unspecified impurities that could interfere with sensitive catalytic reactions (e.g., metal-scavenging impurities can poison Pd catalysts in Suzuki couplings) or confound biological assay interpretation. At the AChemBlock price point of $265/250 mg ($1,060/g at the smallest scale), the cost-per-purity-unit is quantifiable, enabling procurement decisions based on the required purity threshold for the intended application . For comparison, the des-methyl analog (methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate, CAS 1591827-38-1) is available from multiple vendors with purity typically 97–98%, but its tautomeric ambiguity (see Evidence 2) makes direct purity-to-purity comparison insufficient for selection purposes .

Purity specification Storage stability Procurement criteria Batch consistency

Evidence 6: Synthetic Tractability – Single Regioisomer Guarantees Predictable Reaction Outcomes

The target compound presents a single regioisomer with bromine exclusively at C5, the carbonyl at C6, N-methyl at N1, and the methyl ester at C3. This contrasts with non-selective bromination products of pyridazinone precursors, which can yield mixtures of C4- and C5-brominated regioisomers requiring chromatographic separation. In the synthesis of 1-methyl-1H-pyridazino[3,4-b]indoles from halopyridazin-3(2H)-ones, Tapolcsányi et al. demonstrated that the regiochemistry of the halogen (C4 vs. C5) dictates the regiochemical outcome of subsequent Suzuki coupling and cyclization steps, with C5-bromo substrates providing exclusively the linear fused indole product while C4-bromo isomers yielded mixtures or alternative regioisomers [1]. The unambiguous C5-bromo regiochemistry of the target compound thus ensures predictable reaction trajectories in multi-step synthetic sequences. Additionally, the compound's SMILES notation [O=C(C1=NN(C)C(C(Br)=C1)=O)OC] confirms a single defined connectivity pattern, as verified by its unique InChI Key NNWMTOZQJRLTNM-UHFFFAOYSA-N listed on CymitQuimica . This contrasts with building blocks where regioisomeric ambiguity exists in the commercial material, which can lead to irreproducible synthetic outcomes across batches.

Regioselectivity Synthetic efficiency Building block Medicinal chemistry

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate – High-Value Application Scenarios Derived from Differential Evidence


Scenario 1: Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Lead Optimization

The target compound's C5-bromine atom enables efficient, high-yielding Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, a reactivity advantage over the corresponding chloro analog (Evidence 1). The single defined tautomeric state conferred by N1-methylation ensures consistent reactivity across all wells of a parallel synthesis array, avoiding the variability introduced by tautomeric equilibration in des-methyl analogs (Evidence 2). The methyl ester can be subsequently hydrolyzed to the carboxylic acid for amide coupling or retained for fragment elaboration, providing a branching point for library diversification (Evidence 3). For kinase inhibitor programs targeting MEK, CDK, or other ATP-competitive enzymes where pyridazine bidentate metal coordination is productive, the pyridazine core offers a binding mode inaccessible to pyridine-based analogs (Evidence 4). The unambiguous C5 regiochemistry eliminates the risk of generating regioisomeric mixtures during library production, ensuring all final compounds are single, well-defined entities suitable for unambiguous SAR interpretation (Evidence 6). Procurement at 98% purity (AChemBlock) is recommended to minimize Pd catalyst poisoning by trace impurities during parallel chemistry [1][2].

Scenario 2: Fragment-Based Drug Discovery (FBDD) Starting Point with a Metal-Chelating Pyridazine Warhead

With a molecular weight of 247.05 and a pyridazine core capable of bidentate metal coordination (Evidence 4), the target compound meets fragment-likeness criteria (MW < 300, clogP predicted < 2, HBD = 0) [3]. The N1-methyl group ensures a fixed tautomeric state, eliminating ambiguity in fragment soaking or co-crystallization experiments where tautomeric mixtures would confound electron density interpretation (Evidence 2). The bromine atom provides a vector for fragment growth via cross-coupling, while the methyl ester offers a second derivatization handle (Evidence 3). The compound's 98% purity (Evidence 5) satisfies the strict purity requirements of biophysical fragment screens (typically ≥95%, with higher purity preferred for SPR and X-ray crystallography to avoid false positives from impurities) . The pyridazine core distinguishes this fragment from the more common pyridine-based fragment collections, offering access to N–N bidentate chelation geometries relevant to metalloenzyme targets (kinases, phosphodiesterases, histone deacetylases) [2].

Scenario 3: NaV1.8 Pain Target Program – Defined Pyridazinone Scaffold for Ion Channel Modulator Development

The 6-oxo-1,6-dihydropyridazine scaffold has been explicitly claimed in the patent literature as a privileged core for NaV1.8 sodium channel inhibitors (Hengrui, 2022), a target of high current interest for non-opioid pain therapy [2]. The N1-methyl substituent on the target compound matches the substitution pattern required for NaV1.8 activity in the disclosed SAR, while the C5-bromine provides a synthetic handle for introducing the aryl/heteroaryl substituents that occupy the channel's lipophilic pocket (Evidence 1, Evidence 2). The methyl ester can serve as a prodrug-suitable moiety or be hydrolyzed to the carboxylic acid for salt formation, offering formulation flexibility (Evidence 3). Critically, the pyridazine core's bidentate N–N motif may contribute to channel subtype selectivity through specific interactions with the NaV1.8 voltage-sensing domain that are not achievable with pyridine-based scaffolds (Evidence 4) [2]. The defined C5 regiospecificity ensures that SAR exploration at this position yields interpretable potency trends without the confounding effect of regioisomeric impurities (Evidence 6).

Scenario 4: Agrochemical Intermediate – Synthesis of Herbicidal Pyridazine Derivatives via C5 Functionalization

Pyridazine derivatives bearing specific C3/C5 substitution patterns have been disclosed as herbicidal agents, with patent literature (2023) describing chemical processes for the preparation of herbicidal pyridazine compounds via halogen displacement chemistry [4]. The target compound's C5-bromine provides an excellent leaving group for nucleophilic aromatic substitution with amines, thiols, or phenols—a transformation pathway that is less favorable with the C5-chloro analog (Evidence 1, class-level SNAr reactivity: Br > Cl). The N1-methyl group eliminates NH-mediated side reactions (e.g., N-deprotonation under basic SNAr conditions) that can occur with des-methyl analogs (Evidence 2). The methyl ester can be retained in the final agrochemical product for improved foliar uptake (ester-mediated membrane permeability) or hydrolyzed to the free acid for enhanced phloem mobility, providing formulation-tuning flexibility (Evidence 3). For industrial-scale procurement, the 98% purity specification (Evidence 5) reduces the risk of impurity-driven side reactions that could compromise product yield or regulatory compliance in crop protection applications [4].

Quote Request

Request a Quote for Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.